4-(Oxan-4-yl)pyridin-2-amine
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Overview
Description
4-(Oxan-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-yl group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with oxan-4-yl intermediates. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-4-yl halide in the presence of a base. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various N-substituted pyridin-2-amines.
Scientific Research Applications
4-(Oxan-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxan-4-yl group.
N-(pyridin-4-yl)pyridin-4-amine: Contains an additional pyridine ring.
2-(pyridin-4-yl)oxan-4-amine: Similar but with different substitution patterns
Uniqueness
4-(Oxan-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxan-4-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2,(H2,11,12) |
InChI Key |
MUCDFZYUNSIRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NC=C2)N |
Origin of Product |
United States |
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